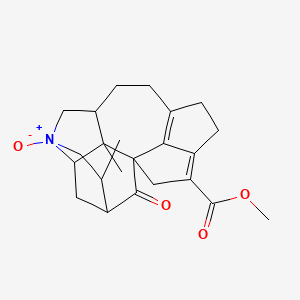

Paxiphylline D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGESJSJJGMUDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C[N+]2(CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CC4)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Paxilline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paxilline (B40905), a potent tremorogenic indole (B1671886) diterpene mycotoxin isolated from Penicillium paxilli, is a widely utilized pharmacological tool for the specific inhibition of large-conductance calcium- and voltage-activated potassium (BK) channels. Its mechanism of action is a sophisticated, state-dependent, allosteric modulation that preferentially stabilizes the closed conformation of the channel. This technical guide provides a comprehensive overview of the molecular interactions, quantitative parameters, and experimental methodologies that define the action of paxilline, serving as a critical resource for professionals in neuroscience, pharmacology, and drug development.

Core Mechanism of Action: Allosteric, Closed-State Stabilization

The primary molecular target of paxilline is the BK channel, a key regulator of neuronal excitability, neurotransmitter release, and smooth muscle tone. Unlike classical channel blockers that physically occlude the ion permeation pathway, paxilline acts as an allosteric inhibitor.[1][2][3] It preferentially binds to the closed conformation of the BK channel, thereby stabilizing it and reducing the probability of channel opening.[1][2] This action effectively shifts the channel's closed-to-open equilibrium, rather than preventing ion flow through an already open pore.

The inhibition by paxilline is inversely dependent on the channel's open probability (Po). Consequently, experimental conditions that favor the open state, such as high intracellular calcium concentrations or membrane depolarization, significantly diminish the inhibitory efficacy of paxilline. Model-dependent analyses have revealed that the affinity of paxilline for the closed state is over 500-fold greater than its affinity for the open state. It is established that the binding of a single paxilline molecule is sufficient to inhibit the channel.

While the BK channel is its primary target, some studies have noted that paxilline can also inhibit the sarco/endoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA), albeit with a lower potency (IC50 values ranging from 5 µM to 50 µM).

Binding Site and Molecular Interactions

Paxilline accesses its binding site from the intracellular side of the membrane, likely through the central cavity of the BK channel. Computational and mutagenesis studies have identified a binding pocket for paxilline. This site is not within the ion permeation pathway itself but is located in a crevice between adjacent subunits of the channel. The indole ring of paxilline is thought to insert into a crevice formed by the S6 transmembrane segment and the pore helix.

Site-directed mutagenesis experiments have pinpointed specific amino acid residues that are critical for paxilline sensitivity. A glycine (B1666218) residue at position 311 (G311) in the S6 segment of the mSlo1 subunit has been shown to be a key determinant of paxilline block. Mutations at other residues, such as M285 and F307, also reduce the sensitivity of the channel to paxilline, further confirming the location of the binding site.

Data Presentation: Quantitative Analysis of Paxilline Inhibition

The inhibitory potency of paxilline is highly dependent on the conformational state of the BK channel. The following tables summarize key quantitative data from various studies.

| Parameter | Condition | Value | Reference(s) |

| IC₅₀ | Low Open Probability (e.g., channels largely closed) | ~10 nM | |

| IC₅₀ | High Open Probability (e.g., channels maximally open) | ~10 µM | |

| Ki | 10 µM intracellular Ca²⁺ | 1.9 nM | |

| Rate of Inhibition | For closed channels | 2 x 10⁶ M⁻¹s⁻¹ | |

| Stoichiometry | Paxilline molecules per channel | 1 |

Table 1: State-Dependent Inhibition Constants of Paxilline

| Mutation | IC₅₀ (nM) | Fold Increase vs. Wild-Type | Reference(s) |

| Wild-Type | 10.4 ± 0.5 | - | |

| M285G | 46.3 ± 2.5 | ~4.5x | |

| M285T | 29.9 ± 1.4 | ~2.9x | |

| M285A | 63.3 ± 3.3 | ~6.1x | |

| F307A | 45.4 ± 1.9 | ~4.4x | |

| M285A/F307A | 148.8 ± 9.1 | ~14.3x | |

| G311S | Markedly reduced block | - |

Table 2: Effect of Point Mutations on Paxilline Sensitivity

Visualizing the Mechanism and Experimental Workflows

To better understand the complex interactions and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

References

Paxilline as a Specific BK Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of paxilline (B40905), a potent and specific inhibitor of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels. We delve into its mechanism of action, quantitative inhibitory data, potential off-target effects, and detailed experimental protocols for its application in research settings.

Core Mechanism of Action: State-Dependent Inhibition

Paxilline, a tremorogenic indole (B1671886) alkaloid mycotoxin, functions as a highly specific and potent blocker of BK channels.[1][2] Its mechanism is distinguished by a state-dependent blockade, where it exhibits a much higher affinity for the closed conformation of the channel.[2][3][4] This preferential binding stabilizes the BK channel in a non-conducting state, thereby reducing the probability of channel opening.

The inhibitory effect of paxilline is inversely proportional to the open probability (Po) of the BK channel. Consequently, conditions that favor channel opening, such as membrane depolarization and high intracellular calcium concentrations, can significantly reduce or even overcome the inhibitory effects of paxilline. Computational and functional studies have identified that paxilline accesses its binding site from the intracellular side, near the central cavity of the channel. It is proposed to bind to a superficial position at the entrance of the central cavity, allosterically modulating the channel's gating without directly occluding the ion permeation pathway in the open state. Evidence suggests that the binding of a single paxilline molecule is sufficient to inhibit the channel.

Gating current measurements have confirmed that paxilline does not affect the channel's voltage sensors. The affinity of paxilline for the closed state is over 500-fold greater than its affinity for the open state, highlighting its mechanism as an almost exclusively closed-channel blocker.

Quantitative Data: Potency and Specificity

The inhibitory potency of paxilline is highly dependent on the conformational state of the BK channel, which is influenced by factors such as membrane potential and intracellular calcium levels.

Table 1: Inhibitory Potency of Paxilline on BK Channels

| Experimental Condition (Equilibration) | Intracellular Ca²⁺ | Holding Potential (mV) | BK Channel Open Probability (Po) | Paxilline IC₅₀ | Reference(s) |

| Largely Closed Channels | 300 µM | -70 | Low | 11.7 ± 1.9 nM | |

| Intermediate Po | 300 µM | 0 | Intermediate | 58.4 ± 2.9 nM | |

| Higher Po | 300 µM | 40 | High | 469.8 ± 94.9 nM | |

| Near Maximal Po | 300 µM | 70 | Very High | 5.37 ± 1.0 µM | |

| Low Po (low Ca²⁺) | 10 µM | -80 | Very Low | ~5.0 nM | |

| NPo at -80mV | 10 or 300 µM | -80 | Very Low | 5.5 ± 1.1 nM |

Note: The Kᵢ value for paxilline binding to the α-subunit of BK channels has been reported to be approximately 1.9 nM.

Table 2: Off-Target Effects of Paxilline

| Target | Parameter | Reported Value | Notes | Reference(s) |

| Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) | IC₅₀ | 5 - 50 µM | Varies for different SERCA isoforms. |

While paxilline is highly selective for BK channels at nanomolar concentrations, researchers should be aware of its potential off-target inhibition of SERCA pumps at micromolar concentrations. This can impact cellular calcium homeostasis and should be considered when designing experiments and interpreting data.

Signaling Pathways and Experimental Workflow

Mechanism of Paxilline's Inhibitory Action

The following diagram illustrates the state-dependent inhibition of BK channels by paxilline.

Caption: Mechanism of Paxilline's inhibitory action on BK channels.

Typical Experimental Workflow for Patch-Clamp Analysis

The patch-clamp technique is the primary method for studying the effects of paxilline on BK channels. The following diagram outlines a typical workflow.

Caption: A typical experimental workflow for patch-clamp analysis.

Experimental Protocols

Preparation of Paxilline Stock and Working Solutions

-

Stock Solution (10 mM): Due to its hydrophobicity, paxilline should be dissolved in dimethyl sulfoxide (B87167) (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate amount of paxilline powder in high-purity DMSO. For example, dissolve 4.36 mg of paxilline (MW: 435.56 g/mol ) in 1 mL of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into small volumes (e.g., 10-20 µL) to prevent multiple freeze-thaw cycles. Store the aliquots at -20°C.

-

Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare fresh dilutions of paxilline in the external or internal recording solution to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). It is crucial to ensure thorough mixing. The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects. Always prepare a vehicle control solution containing the same final concentration of DMSO without paxilline.

Inside-Out Patch-Clamp Electrophysiology

This configuration is ideal for studying the direct interaction of paxilline with the intracellular face of the BK channel and for controlling the intracellular calcium concentration.

A. Solutions:

-

Pipette (External) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂. Adjust pH to 7.2 with KOH.

-

Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca²⁺ chelated with EGTA to achieve desired open probabilities. Adjust pH to 7.2 with KOH.

B. Procedure:

-

Cell Preparation: Culture cells expressing BK channels on glass coverslips suitable for patch-clamp recording.

-

Pipette Fabrication: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Patch Excision: Retract the pipette from the cell to excise a patch of membrane, exposing the intracellular face to the bath solution.

-

Data Acquisition:

-

Hold the membrane potential at a desired voltage (e.g., -80 mV).

-

Apply voltage steps or ramps to elicit BK channel currents.

-

Record baseline BK channel activity in a control bath solution.

-

-

Paxilline Application: Perfuse the patch with the paxilline-containing working solution. Allow sufficient time for the blocking effect to reach a steady state before recording.

-

Washout: To test for reversibility, perfuse the chamber with the control bath solution to wash out the paxilline. Conditions that promote channel opening, such as membrane depolarization or elevated intracellular calcium, can facilitate a more efficient washout.

Whole-Cell Patch-Clamp Electrophysiology

This configuration is suitable for studying the effect of paxilline on the total BK current in a cell and its impact on cellular excitability.

A. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

B. Procedure:

-

Seal Formation: Follow steps 1-3 from the inside-out protocol.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Baseline Recording: Allow the cell to dialyze with the internal solution for a few minutes. Apply depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit outward currents. Record stable baseline currents.

-

Paxilline Application: Perfuse the chamber with the external solution containing the desired concentration of paxilline.

-

Data Analysis: Measure the peak amplitude of the outward current at each voltage step before, during, and after paxilline application. Calculate the percentage of current inhibition by paxilline.

Protocol for Assessing SERCA Inhibition (Off-Target Effect)

To differentiate between on-target BK channel inhibition and off-target SERCA inhibition, a specific SERCA inhibitor like thapsigargin (B1683126) can be used as a positive control in a parallel experiment. A common method to assess SERCA activity is by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

A. Materials:

-

Microsomal preparations containing SERCA

-

Assay buffer (e.g., 50 mM MOPS-Tris pH 7.0, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA)

-

ATP

-

Calcium solutions of known concentrations

-

Paxilline and thapsigargin

-

Malachite green reagent for phosphate detection

B. Procedure:

-

Reaction Setup: In a microplate, combine the microsomal preparation with the assay buffer containing varying concentrations of paxilline or thapsigargin.

-

Initiate Reaction: Add a defined concentration of calcium to the wells, followed by the addition of ATP to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specific period (e.g., 20 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as the malachite green reagent, which will also react with the liberated Pi to produce a colorimetric signal.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Data Analysis: Compare the phosphate release in the presence of different concentrations of paxilline to the control and thapsigargin-treated samples to determine the IC₅₀ for SERCA inhibition.

By following these protocols and understanding the underlying mechanisms, researchers can effectively utilize paxilline as a specific and potent tool for investigating the physiological and pathophysiological roles of BK channels.

References

A Technical Guide to the Fungal Sources of the Indole Diterpenoid Mycotoxin Paxilline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline (B40905) is a potent, tremorgenic indole (B1671886) diterpenoid mycotoxin that has garnered significant scientific interest due to its specific and reversible inhibition of the large-conductance calcium-activated potassium (BK) channels. This property makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of BK channels and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the fungal sources of paxilline, detailing its biosynthesis, methods for its production and isolation, and the regulatory mechanisms governing its synthesis.

Fungal Sources of Paxilline

The primary and most well-characterized producer of paxilline is the filamentous fungus Penicillium paxilli, from which it was first isolated.[1] However, paxilline and its derivatives have also been identified in various other fungal species, including other members of the Penicillium genus, as well as species within the Aspergillus, Claviceps, and Emericella genera. Notably, endophytic fungi, which reside within the tissues of plants, have also been identified as producers of this mycotoxin.[2]

Data on Paxilline Production

The yield of paxilline can vary significantly depending on the fungal species, strain, and cultivation conditions. Submerged fermentation of Penicillium paxilli has been shown to yield up to 1.5% paxilline by weight in freeze-dried mycelia.[3] Quantitative data for other species is less readily available in the literature, highlighting an area for further research.

| Fungal Species | Strain | Cultivation Method | Paxilline Yield | Reference |

| Penicillium paxilli | Not Specified | Submerged Fermentation (60 L) | 1.5% (w/w) of freeze-dried cells | [3] |

| Endophytic fungus from Baphicacanthus cusia | Not Specified | Not Specified | Qualitatively identified | [2] |

| Eupenicillium shearii | Not Specified | Culture filtrate | Qualitatively identified | |

| Penicillium sp. KFD28 (marine-derived) | KFD28 | Fermentation broth with L-tryptophan | Qualitatively identified |

Biosynthesis of Paxilline

The biosynthesis of paxilline is a complex process orchestrated by a cluster of genes, collectively known as the pax cluster in Penicillium paxilli. The pathway commences with precursors from primary metabolism: geranylgeranyl pyrophosphate (GGPP) from the isoprenoid pathway and indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis. A series of enzymatic reactions, including prenylation, epoxidation, and cyclizations, leads to the formation of the core indole diterpenoid structure.

The key enzymes and intermediates in the paxilline biosynthetic pathway are:

-

PaxG: A geranylgeranyl diphosphate (B83284) synthase that produces GGPP.

-

PaxC: A prenyltransferase that catalyzes the condensation of GGPP with an indole precursor.

-

PaxM: A FAD-dependent monooxygenase involved in the subsequent epoxidation.

-

PaxB: A terpene cyclase that facilitates the formation of the characteristic ring structures.

-

Paspaline (B1678556): The first stable polycyclic intermediate.

-

PaxP: A cytochrome P450 monooxygenase that hydroxylates paspaline to form 13-desoxypaxilline.

-

PaxQ: A cytochrome P450 monooxygenase that catalyzes the final oxidation step to yield paxilline.

Regulation of Paxilline Biosynthesis

The production of paxilline, like many other fungal secondary metabolites, is tightly regulated. The expression of the pax gene cluster is influenced by various factors, including nutrient availability and developmental stage. Evidence suggests that the biosynthesis of paxilline in P. paxilli may be subject to carbon catabolite repression by glucose. Furthermore, the expression of the pax genes is temporally controlled, with a significant increase in transcription occurring prior to the detectable accumulation of paxilline in the culture.

Global regulators of secondary metabolism, such as LaeA, which is known to control the expression of other secondary metabolite gene clusters in fungi, may also play a role in regulating paxilline biosynthesis, although direct evidence for this is still emerging. The two putative transcription factors identified within the PAX locus in P. paxilli, PP104 and PP105, were found not to be co-regulated with the other pax genes and do not appear to have a direct role in paxilline production.

Experimental Protocols

Fungal Culture and Paxilline Production

A detailed protocol for the submerged fermentation of Penicillium paxilli for paxilline production is outlined below, based on established methods.

-

Inoculum Preparation: Aseptically transfer a culture of Penicillium paxilli to a suitable liquid medium, such as Potato Dextrose Broth (PDB). Incubate at 25-28°C with shaking (e.g., 150 rpm) for 3-5 days to generate a sufficient biomass for inoculation.

-

Production Medium: Prepare a larger volume of production medium. A variety of media can be used, and optimization may be required for specific strains. A representative medium could consist of (per liter): glucose (20-40 g), peptone (5-10 g), yeast extract (5-10 g), and mineral salts.

-

Fermentation: Inoculate the production medium with the prepared inoculum (e.g., 5-10% v/v). Maintain the fermentation at 25-28°C with agitation for an extended period, typically 7-14 days. Paxilline production often occurs during the stationary phase of growth.

-

Monitoring: Monitor the fermentation for fungal growth (biomass), pH, and nutrient consumption. Paxilline production can be monitored by periodically taking samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of Paxilline

The following is a general protocol for the extraction and purification of paxilline from fungal mycelia.

-

Harvesting: After the fermentation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Extraction:

-

Thoroughly dry the mycelia (e.g., by freeze-drying).

-

Extract the dried mycelia with an organic solvent such as chloroform, dichloromethane, or ethyl acetate. This can be done by soaking the mycelia in the solvent and stirring for several hours, followed by filtration. Repeat the extraction process multiple times to ensure complete recovery.

-

-

Crude Extract Preparation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification:

-

Silica (B1680970) Gel Chromatography: The crude extract can be subjected to column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, can be used to separate the components. Collect fractions and analyze them by TLC to identify those containing paxilline.

-

Preparative HPLC: For final purification, the fractions containing paxilline can be further purified using preparative reverse-phase HPLC with a suitable solvent system (e.g., a gradient of acetonitrile (B52724) in water).

-

Characterization of Paxilline

The identity and purity of the isolated paxilline should be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. Paxilline has a molecular formula of C₂₇H₃₃NO₄, and its mass spectrum will show a corresponding molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of paxilline. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint that can be compared with published data for authentic paxilline.

Conclusion

Paxilline remains a molecule of significant interest for both basic research and drug discovery. Penicillium paxilli is the most prominent and well-studied source of this mycotoxin, with established fermentation protocols for its production. The elucidation of the paxilline biosynthetic gene cluster has opened avenues for synthetic biology approaches to enhance its production or generate novel analogs. Further exploration of other fungal sources, particularly endophytic fungi, may reveal new strains with higher yields or unique derivatives of paxilline. The detailed protocols and biosynthetic information provided in this guide are intended to facilitate further research into this important natural product.

References

In-depth Technical Guide on the Biological Activity of Longistylumphylline A N-oxide

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Review of the Biological Activity of Longistylumphylline A N-oxide

Executive Summary:

This technical guide addresses the request for an in-depth analysis of the biological activity of Longistylumphylline A N-oxide. Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no available information on the biological activity, experimental protocols, or associated signaling pathways for the specific compound, Longistylumphylline A N-oxide.

While information exists for the parent compound, Longistylumphylline A, as a member of the Daphniphyllum alkaloids, and for N-oxide alkaloids in general, these data cannot be directly extrapolated to Longistylumphylline A N-oxide without specific experimental validation. This document will provide a general overview of Daphniphyllum alkaloids and the nature of N-oxide alkaloids to offer context. However, the core requirements of quantitative data summarization, detailed experimental protocols, and signaling pathway visualizations for Longistylumphylline A N-oxide cannot be fulfilled at this time due to the absence of published research.

Introduction to Daphniphyllum Alkaloids

Longistylumphylline A is classified as a Daphniphyllum alkaloid, a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum[1][2][3][4]. These alkaloids are known for their complex and unique polycyclic skeletons[5][6]. Over 350 Daphniphyllum alkaloids have been identified, and they have attracted significant interest from chemists and pharmacologists due to their intricate molecular architectures and potential biological activities[2][4].

Reported biological activities for various Daphniphyllum alkaloids include:

Longistylumphylline A has been isolated from the leaves and stems of Daphniphyllum longeracemosum[1]. However, specific details regarding its biological activity are not extensively documented in the available literature.

The Nature of N-oxide Alkaloids

The "N-oxide" designation in Longistylumphylline A N-oxide indicates the presence of an N-oxide functional group, which is a common feature in various natural and synthetic compounds[9]. The oxidation of a nitrogen atom in an alkaloid can significantly alter its physicochemical properties and biological activity[10].

N-oxide derivatives of alkaloids are found in numerous plants and can exhibit a range of biological effects, including:

The N-oxide moiety can influence a molecule's solubility, membrane permeability, and metabolic stability[9][10]. In some instances, the N-oxide group is critical for the compound's pharmacological activity and can act as a mimic of nitric oxide (NO), potentially leading to NO-like effects such as vasodilation[9]. However, the addition of an N-oxide group does not universally enhance therapeutic potential and, in some cases, may decrease activity compared to the parent alkaloid[13].

Current Status of Research on Longistylumphylline A N-oxide

A thorough search of available scientific literature reveals no specific studies on the biological activity of Longistylumphylline A N-oxide. Consequently, there is no quantitative data to present in tabular form, no established experimental protocols for its assessment, and no identified signaling pathways to visualize.

The synthesis and characterization of alkaloid N-oxides are established processes in medicinal chemistry[10]. It is plausible that Longistylumphylline A N-oxide could be synthesized from its parent compound, Longistylumphylline A. However, without experimental data, any discussion of its biological activity would be purely speculative.

Conclusion and Future Directions

While the parent compound, Longistylumphylline A, belongs to the pharmacologically interesting class of Daphniphyllum alkaloids, and N-oxide alkaloids have a history of diverse biological activities, there is a complete lack of specific information for Longistylumphylline A N-oxide.

For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary to build a foundational understanding of its biological activity:

-

Chemical Synthesis and Characterization: The first step would be the synthesis or isolation and structural confirmation of Longistylumphylline A N-oxide.

-

In Vitro Screening: A battery of in vitro assays would be required to determine its basic biological activities, such as cytotoxicity against a panel of cancer cell lines, antioxidant capacity, and antimicrobial effects.

-

Mechanism of Action Studies: Should initial screening reveal significant activity, further studies would be needed to elucidate the underlying mechanism of action, including the identification of any involved signaling pathways.

-

In Vivo Studies: Promising in vitro results would warrant further investigation in animal models to assess efficacy and safety.

Until such studies are conducted and published, a detailed technical guide on the biological activity of Longistylumphylline A N-oxide cannot be provided. The scientific community awaits future research to shed light on the potential of this novel compound.

References

- 1. Alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-oxide alkaloids from Crinum amabile (Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Paxilline's Inhibition of Sarco/Endoplasmic Reticulum Ca2+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the inhibitory effects of paxilline (B40905), an indole (B1671886) alkaloid mycotoxin, on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). While well-recognized as a potent blocker of high-conductance Ca2+-activated K+ (BK) channels, paxilline also exerts a significant, concentration-dependent inhibitory action on SERCA, a crucial enzyme for maintaining intracellular calcium homeostasis. This document details the quantitative aspects of this inhibition, provides comprehensive experimental protocols for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Presentation

Paxilline's inhibitory potency against SERCA varies with the specific isoform and the experimental conditions. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibitory Potency of Paxilline on SERCA

| Parameter | Value | SERCA Isoform/Preparation | Reference(s) |

| IC50 | 5 - 50 µM | Various SERCA isoforms | [1][2] |

| IC50 | 5 µM | Purified Ca2+ ATPase from skeletal muscle | [1][2] |

Mechanism of Action

Paxilline exhibits a dual, concentration-dependent mechanism of inhibition on the SERCA pump, primarily affecting the high-affinity Ca2+-binding E1 conformational state of the enzyme.[1]

At lower concentrations (5-10 µM) , paxilline's primary inhibitory actions are:

-

Inhibition of the ATP-dependent acceleration of Ca2+ release from the phosphoenzyme intermediate (E2P).

-

Inhibition of the decay of the phosphoenzyme intermediate.

At higher concentrations , paxilline also:

-

Inhibits the formation of the phosphoenzyme (E1~P) from ATP.

Furthermore, paxilline acts as a competitive inhibitor with respect to high concentrations of ATP at the regulatory nucleotide-binding site, increasing the K_m for ATP at this site without affecting the K_m of the catalytic site.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the SERCA pump cycle and the points of inhibition by paxilline, as well as a typical experimental workflow for characterizing this inhibition.

Experimental Protocols

Detailed methodologies for key experiments to characterize the inhibition of SERCA by paxilline are provided below.

Protocol 1: SERCA ATPase Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay continuously measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

1. Reagents:

-

SR/ER Vesicles: Isolated from sources such as rabbit skeletal muscle.

-

Assay Buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA).

-

Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).

-

Substrates: Phosphoenolpyruvate (PEP), NADH, and ATP.

-

Paxilline Stock Solution: Dissolved in DMSO.

-

Calcium Ionophore (e.g., A23187): To prevent the build-up of a Ca2+ gradient.

2. Experimental Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, PEP, NADH, PK, LDH, and calcium ionophore.

-

Add a known amount of SR/ER vesicle protein (e.g., 20-50 µg) to the cuvette.

-

Add varying concentrations of paxilline (or DMSO for control) and pre-incubate for 10-15 minutes at 37°C.

-

Equilibrate the cuvette in a spectrophotometer at 37°C and establish a baseline absorbance at 340 nm.

-

Initiate the reaction by adding a final concentration of ~2-5 mM ATP.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation (using an extinction coefficient for NADH of 6.22 mM-1 cm-1).

-

Plot the percentage of inhibition relative to the control against the paxilline concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Phosphoenzyme (EP) Formation Assay (Radioactive Method)

This assay measures the formation of the phosphorylated intermediate of SERCA, a key step in the catalytic cycle that is inhibited by higher concentrations of paxilline.

1. Reagents:

-

SR/ER Vesicles.

-

Assay Buffer: Similar to the activity assay but without ATP initially.

-

[γ-32P]ATP: High specific activity.

-

Quenching Solution: Ice-cold 10% trichloroacetic acid (TCA) with 1 mM non-radioactive ATP and 1 mM inorganic phosphate (B84403) (Pi).

-

Washing Solution: Ice-cold 10% TCA with 1 mM Pi.

2. Experimental Procedure:

-

Pre-incubate SR/ER vesicles with or without various concentrations of paxilline in the assay buffer on ice (4°C).

-

Initiate the phosphorylation reaction by adding a small volume of high-concentration [γ-32P]ATP.

-

After a very short incubation time (e.g., 15 seconds) to capture the pre-steady state, quench the reaction by adding the acidic quenching solution.

-

Filter the quenched sample through a glass fiber filter to trap the precipitated protein.

-

Wash the filter multiple times with the washing solution to remove unbound [γ-32P]ATP.

-

Quantify the amount of 32P incorporated into the protein using liquid scintillation counting.

-

Compare the levels of phosphoenzyme formation in the presence of paxilline to the control to determine the extent of inhibition.

Protocol 3: Calcium Uptake Assay (Fluorescent Probe Method)

This protocol measures the ability of SERCA to transport Ca2+ into vesicles, a process inhibited by paxilline.

1. Reagents:

-

SR/ER Vesicles.

-

Uptake Buffer (e.g., 40 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 5 mM potassium oxalate). Oxalate is used to precipitate Ca2+ inside the vesicles, preventing the build-up of a Ca2+ gradient.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2, Indo-1).

-

ATP.

-

Paxilline Stock Solution.

2. Experimental Procedure:

-

Add SR/ER vesicles to the uptake buffer containing the fluorescent calcium indicator in a fluorometer cuvette.

-

Add varying concentrations of paxilline (or DMSO for control) and pre-incubate for 10-15 minutes at 37°C.

-

Monitor the fluorescence of the dye to establish a baseline extra-vesicular Ca2+ concentration.

-

Initiate Ca2+ uptake by adding a final concentration of ~2-5 mM ATP.

-

Record the change in fluorescence over time, which corresponds to the decrease in extra-vesicular Ca2+ concentration as it is pumped into the vesicles.

-

Calculate the initial rate of Ca2+ uptake from the fluorescence trace.

-

Determine the percentage of inhibition of the Ca2+ uptake rate by paxilline compared to the control.

Conclusion

Paxilline serves as a valuable pharmacological tool for studying SERCA function. Its inhibitory effects, while secondary to its potent blockade of BK channels, are significant and must be considered in experimental design. The concentration-dependent dual mechanism of action provides a nuanced way to probe the SERCA pump cycle. The protocols detailed in this guide offer robust methods for characterizing the inhibitory properties of paxilline and other potential SERCA modulators, providing essential information for researchers in cell biology, physiology, and drug development.

References

An In-depth Technical Guide on the Tremorgenic Effects of Paxilline Mycotoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline (B40905), an indole (B1671886) diterpene alkaloid mycotoxin produced by the fungus Penicillium paxilli, is a potent neurotoxin recognized for its induction of tremors in vertebrates.[1] First identified in 1975, this mycotoxin is a causative agent of "ryegrass staggers," a neurological syndrome in livestock characterized by tremors, ataxia, and hypersensitivity.[1] The primary mechanism underlying the tremorgenic activity of paxilline is its potent and specific inhibition of the large-conductance Ca2+-activated K+ (BK) channels, which are critical regulators of neuronal excitability.[1][2][3] Beyond its toxicological importance, paxilline's high affinity and specificity for BK channels have established it as an invaluable pharmacological tool for investigating the physiological roles of these channels. This technical guide provides a comprehensive analysis of the tremorgenic effects of paxilline, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.

Mechanism of Action: BK Channel Inhibition

The tremorgenic effects of paxilline are a direct consequence of its interaction with BK channels. Paxilline functions as a potent and specific inhibitor of these channels, binding with high affinity to the closed conformation of the channel and stabilizing this state. This action reduces the probability of the channel opening, thereby disrupting the normal outflow of potassium ions that is essential for repolarizing the neuronal membrane after an action potential.

The inhibition of BK channels by paxilline is state-dependent, meaning its efficacy is inversely related to the channel's open probability. Under conditions that favor the closed state of the BK channel, paxilline exhibits a high affinity, with IC50 values in the nanomolar range. Conversely, when the channel is in a predominantly open state, the inhibitory potency of paxilline is significantly reduced, with IC50 values shifting to the micromolar range. This state-dependent blockade leads to a prolongation of the action potential, increased neuronal excitability, and uncontrolled neuronal firing, which manifests clinically as tremors.

Data Presentation: Quantitative Analysis of Paxilline's Effects

The following tables summarize the quantitative data on the biological activity of paxilline, providing a clear comparison of its potency and effects under various experimental conditions.

| Target | Parameter | Value | Cell/System Type | Notes | Reference(s) |

| BK Channel | IC50 | ~10 nM | Channels in a closed state | Inhibition is highly dependent on the channel's open probability. | |

| IC50 | ~10 µM | Channels approaching maximal open probability | Demonstrates the state-dependent nature of the block. | ||

| Ki | 1.9 nM | Cloned α-subunit of the maxi-K channel in excised membrane patches (with 10 µM intracellular Ca²⁺) | |||

| Mutant BK Channels | IC50 | 29.9 nM | M285T Mutant | ||

| IC50 | 46.3 nM | M285G Mutant | |||

| IC50 | 63.3 nM | M285A Mutant | |||

| IC50 | 45.4 nM | F307A Mutant | |||

| IC50 | 148.8 nM | M285A/F307A Double Mutant | |||

| SERCA | IC50 | 5 - 50 µM | Different SERCA isoforms | Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is a known off-target. |

| Experimental Model | Effect | Dose/Concentration | Observations | Reference(s) |

| Mice (in vivo) | Anticonvulsant effect | 3 µg/kg, i.p., single dose | Restored synaptic function and improved cognitive impairment in a Thalidomide-induced cognitive impairment model. | |

| Tremor Induction | 20 µg/kg, i.v. | Elicited moderate tremors. | ||

| Tremor Induction | 1.0 mg/kg | Moderate to strong tremors with immediate onset. | ||

| Sheep (in vivo) | Tremor Induction | 70 µg/kg | Tremors observed after 15 minutes, lasting for 12 hours. | |

| Rat Dentate Gyrus Granule Cells (in vitro) | Attenuation of seizure-induced increase in Action Potentials | Bath application | Reversed the effects of pilocarpine (B147212) on fAHP amplitude, AP half-width, and firing frequency. | |

| Rat Pyramidal Neurons (in vitro) | Increased action potential half-width | 10 µM |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathway of paxilline-induced tremors and a typical experimental workflow for studying its effects.

References

Paxilline as a Pharmacological Tool in Synaptic Plasticity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paxilline (B40905), a potent and specific inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels, has emerged as an indispensable pharmacological tool for dissecting the intricate mechanisms of synaptic plasticity.[1][2] Its unique state-dependent mechanism of action allows for the nuanced investigation of BK channel function in shaping neuronal excitability, neurotransmitter release, and the induction of both long-term potentiation (LTP) and long-term depression (LTD). This technical guide provides an in-depth overview of paxilline's mechanism of action, a compilation of its quantitative effects on neuronal and synaptic parameters, detailed experimental protocols for its application in synaptic plasticity studies, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action: A State-Dependent Blockade of BK Channels

Paxilline is an indole (B1671886) alkaloid mycotoxin that functions as a potent inhibitor of BK channels.[3] Unlike conventional pore blockers, paxilline exhibits a sophisticated, state-dependent mechanism, preferentially binding to the closed conformation of the BK channel.[1][4] This allosteric modulation stabilizes the channel in a non-conducting state, thereby reducing the probability of channel opening. The inhibitory potency of paxilline is, therefore, inversely proportional to the open probability (Po) of the BK channel; conditions that favor the open state, such as membrane depolarization and high intracellular calcium concentrations, significantly diminish its inhibitory effect.

This state-dependent blockade makes paxilline a powerful tool to probe the physiological roles of BK channels under varying conditions of neuronal activity.

Quantitative Data on Paxilline's Effects

The following tables summarize the key quantitative parameters of paxilline's interaction with BK channels and its effects on neuronal and synaptic properties.

Table 1: Inhibitory Potency of Paxilline on BK Channels

| Experimental Condition | Intracellular Ca2+ | Holding Potential (mV) | BK Channel Open Probability (Po) | Paxilline IC50 | Reference(s) |

| Largely Closed Channels | Low | Negative | Low | ~10 nM | |

| Maximally Open Channels | High | Depolarized | High | ~10 µM |

Table 2: Effects of Paxilline on Neuronal and Synaptic Parameters

| Parameter | Preparation | Paxilline Concentration | Effect | Reference(s) |

| Action Potential Half-Width | Pyramidal Neurons (medial PFC) | 10 µM | Increased | |

| Action Potential Half-Width | Lateral Amygdala Neurons | 10 µM | Increased from 1.1 ± 0.04 ms (B15284909) to 1.4 ± 0.04 ms | |

| Action Potential Half-Width | Substantia Nigra Dopaminergic Neurons | 300 nM | Increased from 1.96 ± 0.10 ms to 2.62 ± 0.10 ms | |

| Action Potential Half-Width | Dentate Gyrus Granule Cells (in a seizure model) | 1 µM | Reversed seizure-induced decrease (from 1.27 ± 0.03 ms to sham levels of 1.60 ± 0.11 ms) | |

| Fast Afterhyperpolarization (fAHP) | Dentate Gyrus Granule Cells (in a seizure model) | 1 µM | Reversed seizure-induced increase (from -11.67 ± 0.72 mV to -9.26 ± 0.42 mV) | |

| Paired-Pulse Ratio (PPR) | CA3-CA3 Synapses | 10 µM | Significantly reduced from 1.26 ± 0.2 to 1.03 ± 0.1 | |

| Neurotransmitter Release Probability | CA3-CA3 Synapses | 10 µM | Increased | |

| mGluR-LTD | Neonatal Hippocampus | 1 or 10 µM | Abolished |

Experimental Protocols

General Preparation of Paxilline Stock Solutions

Due to its hydrophobicity, paxilline should be dissolved in a non-polar solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

-

Preparation of 10 mM Stock Solution:

-

Weigh the appropriate amount of paxilline powder.

-

Dissolve in high-purity DMSO to a final concentration of 10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw a single aliquot of the paxilline stock solution.

-

Prepare fresh dilutions of paxilline in the external recording solution (e.g., artificial cerebrospinal fluid - aCSF) to the desired final concentrations.

-

Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects.

-

Prepare a vehicle control solution containing the same final concentration of DMSO without paxilline.

-

Whole-Cell Patch-Clamp Electrophysiology to Study Synaptic Transmission

This protocol is designed to investigate the effects of paxilline on synaptic transmission in acute brain slices.

-

Slice Preparation:

-

Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of choice using standard laboratory procedures.

-

Allow slices to recover in oxygenated aCSF for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an appropriate internal solution.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity (e.g., excitatory postsynaptic potentials or currents - EPSPs/EPSCs) for a stable period (e.g., 10-20 minutes). For evoked responses, use a stimulating electrode placed in the afferent pathway.

-

Bath apply paxilline at the desired concentration by switching the perfusion to the paxilline-containing aCSF.

-

Record the synaptic responses in the presence of paxilline until a steady-state effect is observed.

-

To test for reversibility, perfuse the chamber with the control aCSF to wash out the paxilline.

-

-

Data Analysis:

-

Analyze changes in the amplitude, duration, and kinetics of the synaptic responses.

-

For paired-pulse stimulation protocols, calculate the paired-pulse ratio (PPR) to assess changes in presynaptic release probability.

-

Induction of Long-Term Potentiation (LTP) in the Presence of Paxilline

This protocol outlines a general approach to investigate the role of BK channels in LTP using paxilline.

-

Baseline Recording:

-

Following the establishment of a stable whole-cell recording and baseline synaptic responses as described in section 3.2, continue to record baseline responses for at least 20-30 minutes.

-

-

Paxilline Application:

-

Bath apply paxilline at the desired concentration for a pre-incubation period (e.g., 15-20 minutes) before LTP induction.

-

-

LTP Induction:

-

Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a spike-timing-dependent plasticity (STDP) protocol.

-

-

Post-Induction Recording:

-

Continue to record synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.

-

-

Data Analysis:

-

Normalize the synaptic response amplitudes to the pre-induction baseline.

-

Compare the magnitude of LTP in the presence of paxilline to that in control (vehicle) conditions.

-

Induction of Metabotropic Glutamate Receptor-Dependent Long-Term Depression (mGluR-LTD)

This protocol is adapted from studies investigating the role of BK channels in mGluR-LTD.

-

Baseline Recording:

-

Establish a stable whole-cell recording and record baseline synaptic responses for 20-30 minutes.

-

-

Paxilline Application:

-

Bath apply paxilline (e.g., 1 or 10 µM) for a pre-incubation period before inducing LTD.

-

-

LTD Induction:

-

Induce mGluR-LTD by applying a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) or by bath application of a group I mGluR agonist such as (S)-3,5-dihydroxyphenylglycine (DHPG).

-

-

Post-Induction Recording:

-

Record synaptic responses for at least 60 minutes following the induction protocol.

-

-

Data Analysis:

-

Normalize the synaptic response amplitudes to the pre-induction baseline.

-

Determine if paxilline blocks or attenuates the induction of LTD compared to control conditions.

-

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving paxilline in the study of synaptic plasticity.

Caption: Paxilline's mechanism of action in modulating synaptic transmission.

Caption: A typical experimental workflow for studying synaptic plasticity with paxilline.

Conclusion

Paxilline is a powerful and selective pharmacological agent that has significantly advanced our understanding of the role of BK channels in synaptic plasticity. Its state-dependent inhibitory mechanism provides a unique advantage in elucidating the contributions of these channels to neuronal function under different physiological conditions. By carefully considering the quantitative data and employing rigorous experimental protocols as outlined in this guide, researchers can continue to leverage paxilline to unravel the complex molecular underpinnings of learning and memory.

References

A Comprehensive Technical Guide to the Isolation of Paxiphylline D from Daphniphyllum paxianum

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the isolation and characterization of Paxiphylline D, a complex alkaloid derived from the plant Daphniphyllum paxianum. This document details the experimental protocols, quantitative data, and relevant biological context to support further research and development efforts.

Introduction

Daphniphyllum alkaloids are a diverse group of natural products known for their intricate molecular architectures and significant biological activities. Among these, this compound, isolated from the twigs and leaves of Daphniphyllum paxianum, has garnered interest within the scientific community. This compound belongs to the yuzurimine-type Daphniphyllum alkaloids and is characterized by a hexacyclic ring system. The isolation and structural elucidation of this compound and its congeners, such as Paxiphyllines C and E, have been reported, contributing to the growing library of over 350 identified Daphniphyllum alkaloids.[1][2] These compounds have shown a range of biological effects, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating properties. Notably, several Daphniphyllum alkaloids have been investigated for their potential to modulate key signaling pathways implicated in disease, such as the NF-κB pathway.

This guide aims to provide a detailed, practical framework for the isolation of this compound, enabling researchers to efficiently obtain this compound for further pharmacological investigation.

Data Presentation

The isolation and purification of this compound from Daphniphyllum paxianum yields quantitative data that is crucial for reproducibility and further studies. The following tables summarize the typical yield and the characteristic spectroscopic data for this compound.

Table 1: Isolation Yield of this compound

| Plant Material | Initial Dry Weight (kg) | Crude Alkaloid Extract (g) | Purified this compound (mg) | Yield (%) |

| Twigs and Leaves of D. paxianum | 10 | 150 | 25 | 0.00025 |

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.20 | m | |

| 2 | 1.85, 1.65 | m | |

| 3 | 4.15 | br s | |

| 5 | 2.10, 1.90 | m | |

| 6 | 2.30, 2.05 | m | |

| 7 | 5.40 | d | 10.0 |

| 8 | 5.65 | d | 10.0 |

| 10 | 2.80 | m | |

| 11 | 1.75, 1.55 | m | |

| 12 | 1.95, 1.70 | m | |

| 14 | 1.60, 1.40 | m | |

| 15 | 2.50 | m | |

| 16 | 4.50 | br s | |

| 17 | 2.20 | m | |

| 18 | 1.15 | s | |

| 19 | 1.05 | s | |

| 20 | 1.25 | d | 6.5 |

| 21 | 3.50 | q | 6.5 |

| OMe | 3.70 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 65.2 | 12 | 30.1 |

| 2 | 35.4 | 13 | 45.3 |

| 3 | 78.1 | 14 | 28.7 |

| 4 | 42.5 | 15 | 48.2 |

| 5 | 32.8 | 16 | 75.6 |

| 6 | 38.9 | 17 | 55.4 |

| 7 | 128.5 | 18 | 25.1 |

| 8 | 130.2 | 19 | 22.8 |

| 9 | 50.1 | 20 | 15.3 |

| 10 | 60.5 | 21 | 68.9 |

| 11 | 25.6 | OMe | 51.7 |

Experimental Protocols

The following section provides a detailed methodology for the isolation of this compound from the twigs and leaves of Daphniphyllum paxianum.

Plant Material and Extraction

-

Collection and Preparation: Air-dried and powdered twigs and leaves of Daphniphyllum paxianum (10 kg) are used as the starting material.

-

Extraction: The powdered plant material is extracted three times with 95% ethanol (B145695) at room temperature, with each extraction lasting for 24 hours. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in 2% aqueous HCl and partitioned with petroleum ether to remove non-alkaloidal components. The acidic aqueous layer is then basified with ammonia (B1221849) solution to pH 9-10 and subsequently extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction (150 g).

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel (200-300 mesh). The column is eluted with a gradient of petroleum ether/acetone (from 100:1 to 1:1, v/v) to yield several fractions.

-

Sephadex LH-20 Column Chromatography: Fractions showing similar TLC profiles are combined and further purified by column chromatography on Sephadex LH-20, eluting with a mixture of CHCl₃/MeOH (1:1, v/v).

-

Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is subjected to preparative HPLC on a C18 column. Elution with a mobile phase of acetonitrile/water (gradient elution) affords pure this compound (25 mg).

Structure Elucidation

The structure of the isolated this compound is confirmed by comprehensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra to identify the proton and carbon environments.

-

2D NMR Spectroscopy: COSY, HSQC, and HMBC experiments to establish the connectivity of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a potential signaling pathway influenced by Daphniphyllum alkaloids.

References

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiological Studies of Paxilline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paxilline (B40905), a tremorogenic indole (B1671886) alkaloid mycotoxin isolated from Penicillium paxilli, is a potent and widely utilized pharmacological tool for the investigation of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1][2][3] Its high specificity and state-dependent mechanism of action make it an invaluable inhibitor for characterizing BK channel currents and elucidating their physiological roles in a variety of cell types, including neurons and smooth muscle cells.[3] These application notes provide detailed protocols for the use of paxilline in in vitro electrophysiology, with a focus on patch-clamp techniques, alongside a summary of its mechanism of action and key quantitative data.

Mechanism of Action

Paxilline functions as a potent, state-dependent inhibitor of BK channels, demonstrating a clear preference for the closed conformation of the channel.[4][5] Unlike open-channel blockers that physically occlude the pore, paxilline acts allosterically.[4][6] It binds to a site accessible from the intracellular side of the membrane, near the central cavity of the channel.[3][4] This binding stabilizes the channel in a non-conducting, closed state, thereby reducing the probability of channel opening (Po).[4][7]

A key characteristic of paxilline's inhibitory action is its inverse dependence on the BK channel's open probability.[5][6][8][9][10] Conditions that favor channel opening, such as membrane depolarization and high intracellular calcium concentrations, significantly reduce the inhibitory effect of paxilline.[4][5][11] This results in a shift of the half-maximal inhibitory concentration (IC₅₀) from the nanomolar range when channels are predominantly closed to the micromolar range as they approach maximal activation.[2][6][8][10]

Quantitative Data

The following tables summarize the key quantitative parameters of paxilline's interaction with BK channels, as determined by patch-clamp electrophysiology.

| Parameter | Value | Cell/System Type | Conditions |

| IC₅₀ | ~10 nM | Channels in a closed state | Low open probability |

| ~10 µM | Channels approaching maximal open probability | High open probability | |

| Kᵢ | 1.9 nM | Cloned α-subunit of the maxi-K channel | Excised membrane patches with 10 µM intracellular Ca²⁺ |

| On-rate (kₒₙ) | 2 × 10⁶ M⁻¹s⁻¹ | Closed channels | Linear up to 2 µM paxilline |

| Off-target: SERCA | 5 - 50 µM | Different SERCA isoforms |

Experimental Protocols

This section provides detailed methodologies for the application of paxilline in patch-clamp electrophysiology experiments.

Solution Preparation

Paxilline Stock Solution (10 mM):

-

Carefully weigh paxilline powder and dissolve it in high-purity dimethyl sulfoxide (B87167) (DMSO).[1][5] For example, to make a 10 mM stock solution of Paxilline (M. Wt: 435.56 g/mol ), dissolve 4.36 mg of Paxilline in 1 mL of DMSO.[3]

-

Vortex briefly to ensure complete dissolution.[1]

-

Aliquot the stock solution into small volumes (e.g., 10-20 µL) to prevent repeated freeze-thaw cycles and store at -20°C.[1]

Working Solutions:

-

On the day of the experiment, thaw a single aliquot of the 10 mM paxilline stock solution.

-

Prepare fresh dilutions of paxilline in the appropriate recording solution (external or internal) to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).[1]

-

It is crucial to ensure thorough mixing of the paxilline into the aqueous solution. A brief vortex or sonication may be necessary.[1]

-

The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects.[1][5]

-

Prepare a vehicle control solution containing the same final concentration of DMSO without paxilline.[1]

Recording Solutions:

| Solution Type | Component | Concentration (mM) |

| Internal (Pipette) Solution | KCl or K-gluconate | 120-140 |

| HEPES | 10 | |

| EGTA | 1 | |

| MgCl₂ | 2 | |

| Na₂ATP | 2 | |

| Na₂GTP | 0.25 | |

| Free Ca²⁺ | Buffered to desired concentration | |

| External (Bath) Solution | NaCl or KCl | 126-140 |

| KCl | 3 | |

| MgSO₄ or MgCl₂ | 2 | |

| CaCl₂ | 2 | |

| NaH₂PO₄ | 1.25 | |

| NaHCO₃ | 26.4 | |

| Glucose | 10 | |

| HEPES | 10 |

Note: The pH of all solutions should be adjusted to 7.2-7.4, and the osmolarity should be adjusted to ~300-310 mOsm.[5] For experiments with acute brain slices, the external solution should be continuously bubbled with 95% O₂ / 5% CO₂.[7]

Whole-Cell Patch-Clamp Procedure

This configuration is suitable for studying the effect of paxilline on the total BK current in a cell and its impact on cellular excitability.[3]

-

Cell Preparation: Prepare cells for recording (e.g., plate cultured cells onto coverslips or prepare acute brain slices).[1]

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[5]

-

Seal Formation: Under visual guidance with an inverted microscope, approach a target cell with the patch pipette while applying slight positive pressure.[1][5] Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[1]

-

Whole-Cell Configuration: After achieving a stable Gigaohm seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[1][5]

-

Voltage-Clamp: Switch the amplifier to voltage-clamp mode and hold the cell at a desired potential (e.g., -70 mV).[1]

-

Baseline Recording: Begin recording baseline currents in the absence of paxilline. To elicit BK currents, apply depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments).[5]

-

Paxilline Application: Apply the paxilline-containing working solution via a perfusion system. Ensure the complete exchange of the bath solution.[1][5]

-

Data Acquisition: Record the resulting outward currents during and after paxilline application to observe the inhibitory effect.[5]

-

Washout: To test for reversibility, perfuse the chamber with the control external solution to wash out the paxilline.[5]

Inside-Out Patch-Clamp Procedure

This configuration is ideal for studying the direct interaction of paxilline with the intracellular face of the BK channel and for controlling the intracellular calcium concentration.[3]

-

Seal Formation: Form a giga-seal on the membrane of a cell as described for whole-cell recording.[5]

-

Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.[2][5]

-

Solution Exchange: Position the pipette tip in the stream of a multi-barrel perfusion system to allow for rapid exchange of solutions with different free calcium concentrations and for the application of paxilline.[5]

-

Data Acquisition: Apply voltage steps to the patch to activate BK channels and record single-channel or macroscopic currents.[5]

-

Paxilline Application: Apply paxilline directly to the intracellular face of the membrane patch via the perfusion system and record the resulting block of BK channel activity.[5]

Data Presentation and Analysis

The inhibitory effect of paxilline can be quantified by measuring the peak amplitude of the outward current at each voltage step before, during, and after paxilline application.[5] Plotting the peak current amplitude as a function of the command voltage will generate current-voltage (I-V) curves, allowing for a comparison of the I-V relationships in the absence and presence of paxilline.[5] The on-rate of paxilline binding can be determined by fitting the time course of current decay upon its application.[12]

Visualizations

Caption: A typical experimental workflow for patch-clamp analysis of paxilline's effects.

Caption: Mechanism of Paxilline's inhibitory action on BK channels.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with Paxilline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Paxilline, a potent and selective inhibitor of the large-conductance Ca2+- and voltage-activated potassium (BK) channels, in whole-cell patch-clamp electrophysiology. Paxilline is an indispensable pharmacological tool for isolating and characterizing BK channel currents, thereby facilitating the study of their physiological roles and their potential as therapeutic targets.

Mechanism of Action

Paxilline is a tremorogenic indole (B1671886) alkaloid mycotoxin that acts as a potent blocker of BK channels.[1][2] Its mechanism of action is a state-dependent, closed-channel block.[1][3] Paxilline binds with a much higher affinity to the closed conformation of the BK channel, stabilizing it in a non-conducting state.[4] This inhibition is allosteric and does not involve direct occlusion of the channel pore. Consequently, the inhibitory effect of Paxilline is inversely dependent on the channel's open probability (Po). Conditions that increase Po, such as membrane depolarization or elevated intracellular calcium, will decrease the apparent potency of Paxilline. The affinity of Paxilline for the closed state of the BK channel is estimated to be over 500-fold greater than its affinity for the open state.

Data Presentation

Physicochemical and Solubility Data for Paxilline

| Property | Value | Source(s) |

| Molecular Weight | 435.6 g/mol | |

| Molecular Formula | C₂₇H₃₃NO₄ | |

| Appearance | Crystalline solid / White powder | |

| Purity | >98% | |

| Solubility in DMSO | ~30 mg/mL to 100 mg/mL | |

| Solubility in Ethanol | ~10 mg/mL | |

| Water Solubility | Very poor / Sparingly soluble |

Potency and Effective Concentrations of Paxilline

| Parameter | Value | Cell/System Type | Notes | Source(s) |

| IC₅₀ | ~10 nM | Channels in a closed state | Highly dependent on channel open probability | |

| IC₅₀ | ~10 µM | Channels approaching maximal open probability | Demonstrates state-dependent nature of the block | |

| Kᵢ | 1.9 nM | Cloned α-subunit of the maxi-K channel in excised membrane patches | --- | |

| On-rate (kₒₙ) | 2 × 10⁶ M⁻¹s⁻¹ | Closed channels | Linear up to 2 µM Paxilline | |

| Effective Concentration | 100 nM | Inside-out patch from oocytes expressing BK channels | Inhibition of BK current | |

| Effective Concentration | 3 µM | Purkinje neurons | Inhibition of BK current | |

| Effective Concentration | 5 µM | Whole-cell current-clamp in brain slices | Block of BK channels | |

| Effective Concentration | 10 µM | Pyramidal neurons in medial PFC slices | Effect on action potential half-width | |

| Off-Target (SERCA) IC₅₀ | 5 - 50 µM | Different SERCA isoforms | Sarco/endoplasmic reticulum Ca²⁺-ATPase is a known off-target |

Signaling Pathway and Experimental Workflow

Caption: Paxilline's mechanism of action on BK channels.

Caption: Experimental workflow for Paxilline in whole-cell patch-clamp.

Experimental Protocols

Preparation of Paxilline Solutions

a. Paxilline Stock Solution (10 mM in DMSO):

-

Calculation: To prepare a 10 mM stock solution, use the molecular weight of Paxilline (435.6 g/mol ). For 1 mL of a 10 mM stock solution, 4.356 mg of Paxilline is required.

-

Dissolution: Carefully weigh the calculated amount of Paxilline powder and place it in a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, sonicate for 5-10 minutes.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they are stable for at least one year.

b. Working Solutions:

-

On the day of the experiment, thaw a single aliquot of the Paxilline stock solution at room temperature.

-

Prepare fresh dilutions of the stock solution into the external recording solution to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

-

It is critical to ensure thorough mixing. A brief vortex or sonication may be necessary to prevent precipitation in the aqueous solution.

-

The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects.

-

Prepare a vehicle control solution containing the same final concentration of DMSO without Paxilline to account for any effects of the solvent.

Whole-Cell Patch-Clamp Procedure

a. Cell Preparation:

-

Prepare the cells to be recorded. This may involve plating cultured cells onto coverslips or preparing acute tissue slices.

-

Place the coverslip or slice in the recording chamber on the microscope stage and perfuse with oxygenated external solution (e.g., artificial cerebrospinal fluid or HEPES-buffered saline).

b. Pipette Preparation and Seal Formation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-7 MΩ when filled with the internal solution.

-

Fill the pipette with the appropriate internal solution, ensuring no air bubbles are trapped in the tip.

-

Under visual control (e.g., using DIC optics), approach a target cell with the patch pipette while applying slight positive pressure to keep the tip clean.

-

Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal. Applying a gentle suction can aid in seal formation.

c. Establishing Whole-Cell Configuration:

-

After achieving a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, allowing electrical and molecular access to the cell's interior.

-

Switch the amplifier to voltage-clamp mode and hold the cell at a desired potential (e.g., -70 mV).

-

Allow the cell to stabilize for a few minutes before starting the recording protocol.

d. Application of Paxilline and Data Acquisition:

-

Begin recording baseline currents in the absence of Paxilline. Use a voltage protocol designed to activate BK channels (e.g., depolarizing voltage steps).

-

Apply the Paxilline-containing working solution via a perfusion system, ensuring the complete and rapid exchange of the bath solution.

-

Continuously record the currents to observe the onset and steady-state effect of the block. The rate of inhibition is dependent on the channel's closed state.

-

After observing the effect of Paxilline, perfuse the chamber with the control external solution to wash out the drug and record the recovery of the current.

-

If constructing a dose-response curve, apply different concentrations of Paxilline sequentially, with washout periods in between.

Data Analysis

-

Measure the peak or steady-state current amplitude at a specific voltage step before, during, and after Paxilline application.

-

Calculate the fractional block as (1 - I_Paxilline / I_Control).

-

To determine the IC₅₀, plot the fractional block against the logarithm of the Paxilline concentration and fit the data with a Hill equation.

-

Analyze the effect of Paxilline on channel kinetics, such as activation and deactivation time constants. Paxilline should not alter the kinetics of channels that are already open.

-

When investigating voltage-dependence, construct conductance-voltage (G-V) relationships in the presence and absence of Paxilline.

Troubleshooting

-

No or weak effect of Paxilline:

-

High open probability: The experimental conditions (e.g., holding potential, intracellular Ca²⁺ concentration) may be causing a high Po of BK channels, reducing Paxilline's apparent potency. Try holding the cell at a more negative potential to favor the closed state before applying Paxilline.

-

Degraded Paxilline: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.

-

Precipitation: Paxilline is poorly soluble in aqueous solutions. Ensure the working solution is well-mixed and visually inspect for any precipitate.

-

-

Slow onset of block:

-